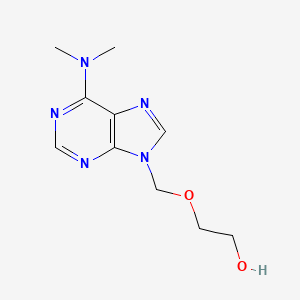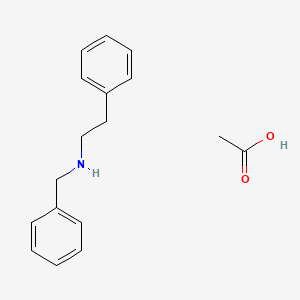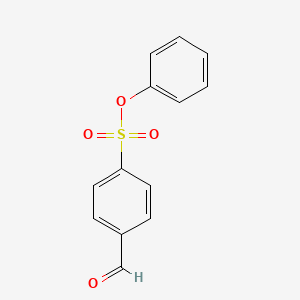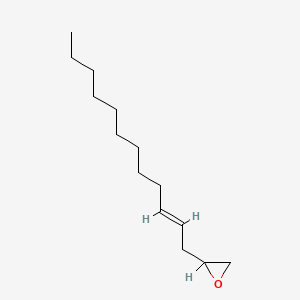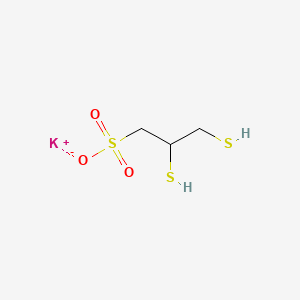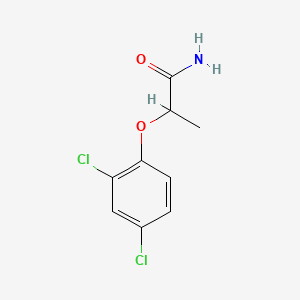
2-(2,4-Dichlorophenoxy)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)propionamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide. The compound has a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)propionamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under controlled conditions. One common method includes the use of catalysts and solvents to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as refluxing, dehydration, and distillation to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)propionamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of related compounds.
Biology: Studied for its effects on various biological systems and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of agricultural chemicals and other industrial applications
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenoxy)propionamide involves its interaction with specific molecular targets and pathways. It is known to mimic natural auxins, which are plant hormones, and disrupt normal plant growth processes. This disruption leads to abnormal growth, senescence, and ultimately plant death. The compound’s effects are mediated through its binding to auxin receptors and subsequent activation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorprop: Another herbicide with a similar structure, used for controlling broadleaf weeds.
Fenoxanil: A systemic fungicide used for controlling rice blast.
Uniqueness
2-(2,4-Dichlorophenoxy)propionamide is unique due to its specific molecular structure, which allows it to interact with auxin receptors in plants. This interaction makes it particularly effective as a herbicide, distinguishing it from other similar compounds that may have different modes of action or target different pathways .
Eigenschaften
CAS-Nummer |
36984-15-3 |
|---|---|
Molekularformel |
C9H9Cl2NO2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
PCWMWJKZXONNDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


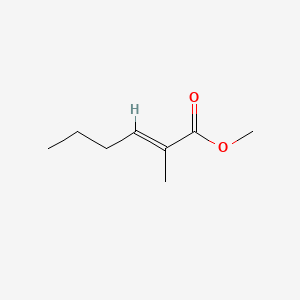

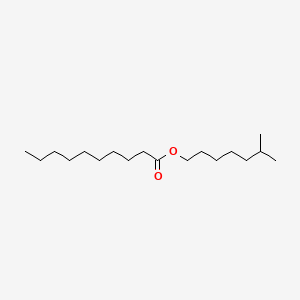

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)

